
5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and its role or uses .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticorrosive Properties
The anticorrosive potential of pyrazole derivatives, including structures similar to 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, has been extensively studied. These compounds exhibit significant anticorrosion activity for metals in acidic environments. For example, a study demonstrated that pyrazole derivatives offer over 90% anticorrosion efficiency for C38 steel in hydrochloric acid solution, with the highest observed efficiency at 96%. The study suggested that these compounds predominantly act as cathodic type inhibitors and their adsorption on the metal surface adheres to the Langmuir adsorption isotherm model. Theoretical studies using Density Functional Theory (DFT) confirmed the experimental findings, providing insights into the quantum parameters that contribute to their effectiveness as corrosion inhibitors (Ouali et al., 2013).
Synthetic Applications
Pyrazole derivatives, including those related to 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, are valuable intermediates in organic synthesis. They serve as convenient starting materials for the synthesis of various disubstituted pyrazoles with potential pharmacological properties. A notable example is the preparation of novel pyrazolo[3,4-d]pyrimidine derivatives through a short, rational synthesis pathway. These compounds are highlighted for their utility in further chemical transformations and as potential leads for drug discovery due to their pharmacological relevance (Ogurtsov & Rakitin, 2021).
Structural and Theoretical Studies
The structural and electronic properties of pyrazole derivatives have been the subject of theoretical and experimental investigations. For instance, research on the crystal structures of novel analgesic agents within the pyrazole family, including derivatives like 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride, demonstrated the importance of O-H⋯O hydrogen bonding and the near-planarity of the pyrazole rings. Computational studies complement these findings by providing a correlation between experimental and theoretical geometrical parameters, which aids in understanding the molecular basis of their biological activity (Machado et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-4-iodo-1-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClIN2.ClH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNBSZWXODGEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)
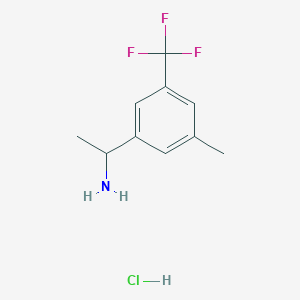

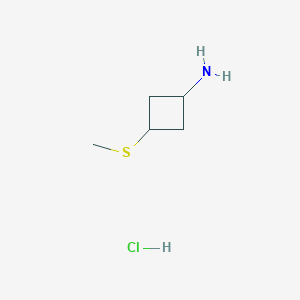

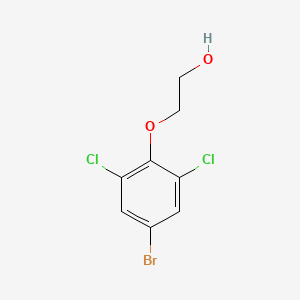

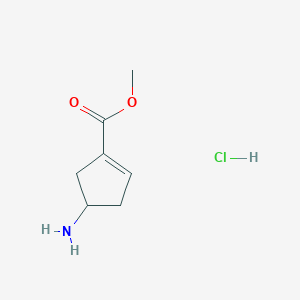
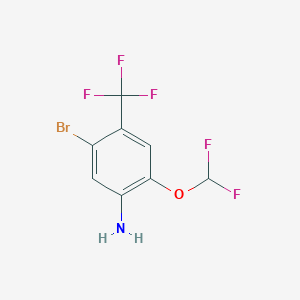

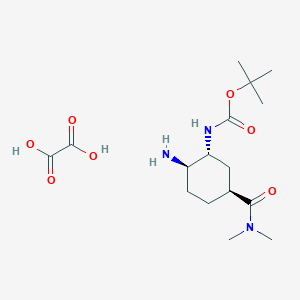
![6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1460561.png)

